molecular formula C3H4F3NO4S B14150093 N-[(trifluoromethyl)sulfonyl]glycine CAS No. 294653-41-1

N-[(trifluoromethyl)sulfonyl]glycine

Cat. No.: B14150093
CAS No.: 294653-41-1
M. Wt: 207.13 g/mol
InChI Key: XJBOVNHJBAOYQC-UHFFFAOYSA-N
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Description

N-[(trifluoromethyl)sulfonyl]glycine is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group, which is further connected to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(trifluoromethyl)sulfonyl]glycine typically involves the reaction of glycine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Glycine+Trifluoromethanesulfonyl chlorideThis compound\text{Glycine} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} Glycine+Trifluoromethanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(trifluoromethyl)sulfonyl]glycine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to different oxidation states of the compound.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

N-[(trifluoromethyl)sulfonyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[(trifluoromethyl)sulfonyl]glycine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries.

    N-Phenyl-bis(trifluoromethanesulfonimide): Used as a reagent in organic synthesis and as a dopant in materials science.

Uniqueness

N-[(trifluoromethyl)sulfonyl]glycine is unique due to its combination of a trifluoromethyl group and a glycine molecule, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for research and industrial use.

Properties

CAS No.

294653-41-1

Molecular Formula

C3H4F3NO4S

Molecular Weight

207.13 g/mol

IUPAC Name

2-(trifluoromethylsulfonylamino)acetic acid

InChI

InChI=1S/C3H4F3NO4S/c4-3(5,6)12(10,11)7-1-2(8)9/h7H,1H2,(H,8,9)

InChI Key

XJBOVNHJBAOYQC-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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